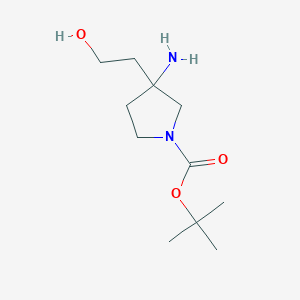

tert-Butyl 3-amino-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

描述

tert-Butyl 3-amino-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at position 1 and both an amino (-NH2) and a 2-hydroxyethyl (-CH2CH2OH) substituent at position 3. This bifunctional structure makes it a versatile intermediate in pharmaceutical synthesis, particularly for drugs requiring dual functionalization points. The amino group enables nucleophilic reactions, while the hydroxyethyl moiety contributes to solubility and hydrogen-bonding interactions.

属性

IUPAC Name |

tert-butyl 3-amino-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-6-4-11(12,8-13)5-7-14/h14H,4-8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZSOLFJEBFVFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Intermediates

- tert-Butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate is a commonly used intermediate in related pyrrolidine syntheses.

- Vinylpyrrolidine derivatives serve as precursors for further functionalization.

Typical Synthetic Route

Alternative Routes

- Hydroxyethylation of 3-amino pyrrolidine derivatives : Direct alkylation of 3-amino-pyrrolidine with ethylene oxide or protected hydroxyethyl halides under controlled conditions.

- Reductive amination : Using 3-oxo-pyrrolidine intermediates with aminoethanol in presence of reducing agents to install the amino and hydroxyethyl groups simultaneously.

Reaction Conditions and Optimization

- Temperature : Mild heating (around 40 °C) is often used to facilitate substitution reactions without decomposition.

- Solvents : Common solvents include ethanol, tetrahydrofuran (THF), and toluene, chosen for solubility and reaction compatibility.

- Catalysts/Base : Triethylamine or other organic bases neutralize acids formed and promote nucleophilic substitution.

- Purification : Crystallization or chromatography to isolate pure stereoisomeric products.

Research Findings and Data Summary

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| Boc protection + mesylate substitution | Pyrrolidine | Boc anhydride, mesyl chloride, aminoethanol | N-protection, nucleophilic substitution | High selectivity, scalable | Requires careful control of conditions |

| Reductive amination | 3-oxo-pyrrolidine | Aminoethanol, reducing agent (e.g., NaBH3CN) | Reductive amination | One-step installation of substituents | Sensitive to over-reduction |

| Direct alkylation | 3-amino-pyrrolidine | Ethylene oxide or hydroxyethyl halides | Alkylation | Simple reagents | Possible side reactions, stereochemistry control needed |

化学反应分析

Types of Reactions

tert-Butyl 3-amino-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted pyrrolidine derivatives.

科学研究应用

Medicinal Chemistry Applications

a. β3 Adrenergic Receptor Agonists

One of the notable applications of this compound is in the development of β3 adrenergic receptor agonists. These compounds are essential in treating metabolic disorders, including obesity and diabetes. Research indicates that derivatives of pyrrolidine, including tert-butyl 3-amino-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, have shown promising activity as selective β3 agonists, which can enhance lipolysis and improve insulin sensitivity .

b. Antidepressant Properties

Recent studies have suggested that compounds featuring the pyrrolidine structure exhibit antidepressant-like effects. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. The specific structural attributes of this compound may enhance its efficacy in this regard .

Synthetic Methodologies

a. Versatile Synthetic Intermediate

this compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, including oxidation and amination reactions. This versatility makes it a valuable building block for synthesizing more complex molecules used in pharmaceuticals.

b. Structure-Activity Relationship (SAR) Studies

The compound has been utilized in SAR studies to understand how structural variations affect biological activity. Such studies are crucial for optimizing lead compounds in drug development processes, allowing researchers to identify modifications that enhance potency or selectivity for target receptors .

Case Studies and Research Findings

| Study/Research | Findings | Applications |

|---|---|---|

| Study on β3 Agonists | Demonstrated that pyrrolidine derivatives can selectively activate β3 adrenergic receptors | Treatment for obesity and metabolic disorders |

| Antidepressant Research | Found that certain pyrrolidine compounds exhibit antidepressant-like effects | Potential treatment for depression |

| SAR Analysis | Identified key structural features that influence activity | Optimization of drug candidates |

作用机制

The mechanism by which tert-Butyl 3-amino-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate exerts its effects involves:

Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

Pathways Involved: It may influence biochemical pathways related to cell signaling, metabolism, or gene expression.

相似化合物的比较

Structural Analogs and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogs:

生物活性

tert-Butyl 3-amino-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, also known by its CAS number 389889-72-9, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 215.29 g/mol. The structure includes a pyrrolidine ring, which is significant for its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially affecting the compound's interaction with biological membranes and receptors.

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

- Dopamine Receptor Modulation : Some derivatives have been studied for their interactions with dopamine receptors, particularly in the context of neuropharmacology. For instance, modifications in the structure can lead to biased agonism at D2 dopamine receptors, influencing signaling pathways associated with mood and cognition .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For example, related pyrrolidine derivatives have shown cytotoxic effects against specific cancer cell lines, indicating a potential role in cancer therapy .

- Neuroprotective Effects : The structural features of this compound may contribute to neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory processes.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

- Dopamine Receptor Study : A study focused on the influence of structural modifications on the efficacy and selectivity for dopamine receptors demonstrated that certain derivatives of pyrrolidine compounds can significantly alter receptor signaling pathways. This suggests that this compound could be optimized for enhanced therapeutic effects in neuropsychiatric disorders .

- Cancer Therapeutics : In a recent investigation into the anticancer properties of pyrrolidine derivatives, researchers found that specific modifications led to increased cytotoxicity against various cancer cell lines. The study highlighted the importance of structural diversity in enhancing therapeutic efficacy against tumors .

常见问题

Q. What are the common synthetic routes for tert-butyl 3-amino-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via Boc protection of the pyrrolidine ring, followed by functionalization of the 3-position. Key steps include:

- Amination and Hydroxyethyl Introduction : Use of reductive amination or nucleophilic substitution with 2-hydroxyethyl groups under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) .

- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of catalysts like DMAP to protect the amine group .

- Optimization : Adjusting temperature (e.g., 0°C to room temperature), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometry of reagents to improve yields. Kinetic monitoring via TLC or NMR is critical for identifying optimal reaction termination points .

Q. Which purification techniques are most effective for isolating this compound, and how does solvent choice impact yield?

- Column Chromatography : Silica gel chromatography with gradients of ethyl acetate/hexane (1:4 to 1:2) effectively separates polar byproducts. For hydroxy-containing derivatives, methanol (1–3%) in dichloromethane may enhance resolution .

- Recrystallization : Use ethanol/water mixtures to remove residual amines or Boc-protection byproducts. Solvent polarity must balance compound solubility and impurity exclusion .

- Yield Considerations : Polar aprotic solvents (e.g., DMF) improve reaction rates but complicate purification. Switch to less polar solvents (e.g., dichloromethane) during workup to minimize losses .

Q. What spectroscopic and chromatographic methods are used to confirm the structure and purity of this compound?

- 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and hydroxyethyl protons (δ ~3.6–3.8 ppm for -CH₂OH). Coupling patterns in the pyrrolidine ring confirm stereochemistry .

- HRMS : Accurate mass analysis (e.g., [M+H]+) validates molecular formula. Discrepancies >2 ppm suggest impurities or incorrect adducts .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% for biological assays) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searching) aid in designing novel synthetic pathways or predicting reactivity?

- Reaction Path Analysis : Tools like ICReDD combine quantum chemical calculations (e.g., DFT) with experimental data to predict feasible intermediates and transition states. For example, modeling the energy barrier for Boc-deprotection under acidic conditions can guide catalyst selection .

- Solvent Effects : COSMO-RS simulations predict solubility and stability in different solvents, reducing trial-and-error in reaction optimization .

Q. How should researchers address discrepancies in NMR data between synthetic batches or literature reports?

- Batch Comparison : Run 2D NMR (HSQC, HMBC) to confirm connectivity and rule out rotational isomers or residual solvent artifacts. For example, unexpected splitting in pyrrolidine ring signals may indicate incomplete Boc protection .

- Literature Benchmarking : Cross-reference with crystallographic data (e.g., CCDC entries for analogous pyrrolidine-Boc derivatives) to validate chemical shifts .

Q. What strategies mitigate byproduct formation during substitution reactions at the 3-position of the pyrrolidine ring?

- Steric Control : Use bulky bases (e.g., DIPEA) to minimize over-alkylation. For hydroxyethyl introduction, pre-activation of the electrophile (e.g., tosylate intermediates) improves regioselectivity .

- Temperature Gradients : Slow addition of reagents at –10°C suppresses side reactions (e.g., ring-opening) .

Q. How can researchers assess the bioactivity of this compound as a potential enzyme inhibitor or receptor ligand?

- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™) to measure IC50 values. Include positive controls (e.g., staurosporine) and validate binding via SPR or ITC .

- Structural Modifications : Introduce fluorophores (e.g., BODIPY) via the hydroxyethyl group for cellular imaging or click chemistry-based target identification .

Q. What are the best practices for handling air- or moisture-sensitive derivatives of this compound during storage and reactions?

- Storage : Store under argon at –20°C in flame-sealed ampules. Use molecular sieves (3Å) to prevent hydrolysis of the Boc group .

- Reaction Setup : Employ Schlenk lines for moisture-sensitive steps (e.g., Grignard additions to the pyrrolidine nitrogen). Anhydrous solvents (e.g., THF distilled over Na/benzophenone) are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。